molecular formula C16H21N5O4 B2611439 Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate CAS No. 878721-63-2

Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate

Cat. No. B2611439
CAS RN: 878721-63-2
M. Wt: 347.375
InChI Key: VVBDZIJHNIQNSR-UHFFFAOYSA-N
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Description

Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalytic Synthesis : Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate is involved in the synthesis of various chemical compounds. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for synthesizing related compounds, highlighting the relevance of similar molecules in facilitating chemical reactions (Khaligh, 2014).

  • Antimicrobial Activity : Compounds structurally similar to Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate have been synthesized and demonstrated in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

  • Crystal Structure Analysis : The structural analysis of compounds related to Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate, like Dabigatran etexilate tetrahydrate, provides insights into their molecular configuration and potential applications in various fields, including pharmaceuticals (Liu et al., 2012).

Applications in Polymer and Material Science

  • Polymer Synthesis : Imidazolium-based ionic liquid monomers, related to Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate, are used in polymer synthesis. Such monomers play a crucial role in creating double hydrophilic block copolymers with potential applications in various fields, including biomedicine and electronics (Vijayakrishna et al., 2008).

  • Catalysis in Organic Synthesis : Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate and similar compounds have been studied for their catalytic properties in organic synthesis reactions, such as transesterification and acylation, showcasing their versatility in facilitating various chemical transformations (Grasa et al., 2003).

  • Corrosion Inhibition : Derivatives of similar compounds have been researched for their effectiveness as corrosion inhibitors, which is significant for applications in materials science, particularly in protecting metals like steel in acidic environments (Ammal, Prajila, & Joseph, 2018).

Potential in Drug Synthesis and Healthcare

  • Drug Intermediate Synthesis : The compound and its analogs have been utilized in synthesizing intermediates for pharmaceutical applications, underlining their potential in drug development and healthcare industries (Bänziger et al., 2000).

  • Biological Activity Studies : Some compounds structurally related to Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate have been studied for their biological activities, including their effects on tumor cell lines, suggesting potential applications in cancer research (Wang, Li, Yang, & Zhang, 2015).

Environmental and Analytical Applications

  • Analytical Applications : Research into the detection and analysis of alpha-oxoaldehydes like Methylglyoxal, which are structurally related to Methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate, has important implications in food science and biochemistry (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

IUPAC Name

methyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-6-19-9(2)10(3)21-12-13(17-15(19)21)18(4)16(24)20(14(12)23)8-7-11(22)25-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBDZIJHNIQNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6484617

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